Parogrelil

PDE3 inhibition Enzymology Cardiovascular pharmacology

Choose Parogrelil (CAS 139145-27-0) for its unmatched sub-nanomolar potency at PDE3A (IC₅₀ 0.179 nM) and PDE3B (IC₅₀ 0.260 nM)—approximately 1000-fold more potent than cilostazol. This selective inhibitor provides broad-spectrum, agonist-independent antiplatelet activity (IC₅₀ 11–67 nM) and dual vasodilatory/bronchodilatory effects. Its unique multi-organ pharmacodynamic profile cannot be replicated by other PDE3 or P2Y₁₂ inhibitors, ensuring reproducible, high-sensitivity results in enzymology, peripheral arterial disease, and respiratory inflammation models.

Molecular Formula C19H18BrClN4O2
Molecular Weight 449.7 g/mol
CAS No. 139145-27-0
Cat. No. B145840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParogrelil
CAS139145-27-0
Synonyms4-bromo-6-(3-(4-chlorophenyl)propoxy)-5-(3-pyridylmethylamino)-3(2H)-pyridazinone hydrochloride
NM-702
NT 702
NT-702
NT702 cpd
parogrelil hydrochloride
Molecular FormulaC19H18BrClN4O2
Molecular Weight449.7 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br
InChIInChI=1S/C19H18BrClN4O2/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26)
InChIKeyYJMYSLFFZJUXOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Parogrelil (CAS 139145-27-0) – A Selective PDE3 Inhibitor for Intermittent Claudication Research and Beyond


Parogrelil, also known as NT-702 (free base) or NM-702, is a potent and selective phosphodiesterase 3 (PDE3) inhibitor with the molecular formula C₁₉H₁₈BrClN₄O₂ and a molecular weight of 449.73 g/mol . Structurally, it is 5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one, developed initially for the treatment of intermittent claudication (IC) associated with peripheral arterial disease [1]. Parogrelil exhibits both vasodilatory and antiplatelet activities by inhibiting PDE3, thereby increasing intracellular cyclic adenosine monophosphate (cAMP) levels . Beyond its cardiovascular applications, preclinical studies have demonstrated bronchodilating and anti-inflammatory effects, suggesting utility in respiratory disease models such as bronchial asthma [2]. Parogrelil is available as a free base (CAS 139145-27-0) and as a hydrochloride salt (CAS 139145-84-9), both intended for research use only.

Why Parogrelil Cannot Be Replaced by Other PDE3 Inhibitors or Antiplatelet Agents


Parogrelil's unique pharmacological profile precludes simple substitution with other PDE3 inhibitors like cilostazol or with other classes of antiplatelet agents such as P2Y₁₂ inhibitors (e.g., clopidogrel, prasugrel). While many compounds target PDE3 or platelet aggregation, Parogrelil exhibits a combination of sub-nanomolar potency at PDE3A and PDE3B, broad-spectrum inhibition of platelet aggregation independent of agonist type, and dual vasodilatory and anti-inflammatory properties that are not matched by comparator agents [1]. The magnitude of its potency advantage over cilostazol—approximately 1000-fold greater at the enzyme level—translates into significantly lower effective doses in vivo, a critical factor for experimental models where dose-limiting off-target effects may confound results [2]. Furthermore, Parogrelil's demonstrated efficacy in both cardiovascular (intermittent claudication) and respiratory (asthma) models distinguishes it from PDE3 inhibitors that lack robust anti-inflammatory or bronchodilating activity [3]. Substituting Parogrelil with a structurally or mechanistically related compound would compromise the reproducibility and validity of studies predicated on its specific potency, selectivity, and multi-organ pharmacodynamic effects.

Quantitative Evidence Differentiating Parogrelil from Cilostazol and Other PDE Inhibitors


~1000-Fold Greater Potency at Human PDE3 Isoforms Compared to Cilostazol

In a direct head-to-head comparison using recombinant human PDE1 through PDE6 isoforms, Parogrelil (NT-702) exhibited approximately 1000-fold greater inhibitory potency against PDE3A and PDE3B than cilostazol [1]. Parogrelil inhibited PDE3A and PDE3B with IC₅₀ values of 0.179 nM and 0.260 nM, respectively, whereas cilostazol required concentrations of 231 nM and 237 nM to achieve the same effect [2]. This potency advantage was specific to PDE3; no comparable activity was observed against other PDE isoforms (PDE1, PDE2, PDE4, PDE5, PDE6), confirming Parogrelil's selectivity for the PDE3 subfamily [3]. The sub-nanomolar potency of Parogrelil represents one of the highest reported affinities for PDE3 among known small-molecule inhibitors.

PDE3 inhibition Enzymology Cardiovascular pharmacology

Functional Antiplatelet Activity: 100- to 1000-Fold More Potent than Cilostazol in Human Platelet Aggregation

In functional assays using human platelet-rich plasma, Parogrelil (NT-702) inhibited platelet aggregation induced by multiple agonists (ADP, collagen, arachidonic acid, U46619) with IC₅₀ values ranging from 11 to 67 nM [1]. In stark contrast, cilostazol exhibited IC₅₀ values between 4.1 and 17 μM for the same agonists, representing a potency difference of approximately 100- to 1000-fold [2]. This broad-spectrum antiplatelet activity was not limited to a single activation pathway, distinguishing Parogrelil from P2Y₁₂ inhibitors like clopidogrel or prasugrel, which primarily target ADP-induced aggregation [3]. The data demonstrate that Parogrelil's enzyme-level potency advantage translates directly into superior functional inhibition of platelet aggregation.

Platelet aggregation Antiplatelet Cardiovascular

In Vivo Efficacy at 60-Fold Lower Doses than Cilostazol in Rat Intermittent Claudication Model

In a rat femoral artery ligation model of experimental intermittent claudication, Parogrelil (NT-702) significantly improved walking distance at oral doses of 5 and 10 mg/kg twice daily (BID) for 13 days, while improved plantar surface temperature was observed at doses as low as 2.5 mg/kg BID [1]. In the same study, cilostazol required 300 mg/kg BID to achieve comparable improvements, and the effect on walking distance did not reach statistical significance; only surface temperature improvement was significant on day 8 at this 300 mg/kg dose [2]. Ex vivo, a single oral dose of Parogrelil at 3 mg/kg significantly inhibited rat platelet aggregation, whereas cilostazol required 300 mg/kg for equivalent efficacy [3]. These data demonstrate that Parogrelil's in vitro potency translates into an in vivo efficacy advantage of approximately 60- to 100-fold lower dosing requirements.

Intermittent claudication Peripheral arterial disease In vivo pharmacology

Bronchodilating Activity in Isolated Guinea Pig Trachea: EC₅₀ Values for Leukotriene D₄ and Histamine

Parogrelil (NT-702) demonstrated concentration-dependent inhibition of leukotriene D₄ (LTD₄)- and histamine-induced contraction of isolated guinea pig tracheal strips, with EC₅₀ values of 3.2 × 10⁻⁷ M (320 nM) and 2.5 × 10⁻⁷ M (250 nM), respectively [1]. This bronchodilating effect is mediated through PDE3 inhibition and the consequent elevation of intracellular cAMP in tracheal smooth muscle cells; at 1 × 10⁻⁷ M (100 nM), Parogrelil significantly increased cAMP content in prostaglandin E₂-treated guinea pig tracheal smooth muscle cells [2]. While no direct head-to-head comparator data are available for these specific assays, the dual activity against both LTD₄- and histamine-induced constriction distinguishes Parogrelil from other PDE3 inhibitors that may not have been characterized in respiratory models . In vivo, Parogrelil suppressed LTD₄-induced bronchoconstriction and ovalbumin-induced immediate and late asthmatic responses in guinea pigs [3].

Bronchodilation Asthma Respiratory pharmacology

Anti-Inflammatory Effects: Suppression of Airway Hyperresponsiveness and Inflammatory Cell Accumulation

In the guinea pig ovalbumin-induced asthma model, Parogrelil (NT-702) demonstrated significant anti-inflammatory effects beyond its bronchodilating activity. Specifically, Parogrelil suppressed the ovalbumin-induced late asthmatic response, attenuated airway hyperresponsiveness to acetylcholine challenge, and reduced the accumulation of inflammatory cells (including eosinophils) in bronchoalveolar lavage fluid [1]. These effects were observed at oral doses of 3 mg/kg in vivo [2]. The anti-inflammatory component of Parogrelil's pharmacology is attributed to PDE3 inhibition-mediated cAMP elevation in inflammatory cells, which modulates cytokine production and cell migration [3]. While cilostazol is also a PDE3 inhibitor, its anti-inflammatory characterization in respiratory models is not as extensively documented as for Parogrelil; the combination of bronchodilating and anti-inflammatory effects in a single compound distinguishes Parogrelil within the PDE3 inhibitor class .

Anti-inflammatory Airway inflammation Immunopharmacology

Optimal Research and Industrial Applications for Parogrelil Based on Quantitative Evidence


High-Sensitivity PDE3 Enzymology and Screening Assays

Researchers conducting enzymology studies on phosphodiesterase 3 isoforms should prioritize Parogrelil as a reference inhibitor due to its sub-nanomolar IC₅₀ values (0.179 nM for PDE3A, 0.260 nM for PDE3B), which are approximately 1000-fold lower than those of the commonly used comparator cilostazol [1]. This exceptional potency makes Parogrelil ideal for establishing high-sensitivity assay baselines, enabling detection of subtle changes in PDE3 activity that would be masked by higher baseline inhibitor concentrations. The compound's selectivity across PDE1-PDE6 ensures that observed effects are attributable specifically to PDE3 inhibition, minimizing confounding from off-target PDE interactions [2]. For high-throughput screening campaigns seeking to identify novel PDE3 modulators, Parogrelil serves as an optimal positive control, reducing compound consumption while maintaining robust signal-to-noise ratios in fluorescence polarization or luminescence-based cAMP detection assays.

In Vivo Intermittent Claudication and Peripheral Arterial Disease Models

Investigators studying peripheral arterial disease (PAD) and intermittent claudication (IC) should select Parogrelil over cilostazol or other PDE3 inhibitors for rodent models, based on its superior in vivo efficacy at 60- to 100-fold lower oral doses [1]. In the rat femoral artery ligation model, Parogrelil significantly improves walking distance at 5-10 mg/kg BID and plantar surface temperature at 2.5 mg/kg BID, whereas cilostazol requires 300 mg/kg BID for partial efficacy [2]. This lower effective dose reduces compound cost per experiment, minimizes potential off-target or toxic effects associated with high-dose PDE3 inhibition, and better reflects the pharmacokinetic-pharmacodynamic relationship expected in translational studies. Parogrelil's dual vasodilatory (IC₅₀ = 24 nM for phenylephrine-induced aortic contraction) and antiplatelet (IC₅₀ = 11-67 nM) activities recapitulate the multifactorial pathophysiology of IC, making it a mechanistically comprehensive tool for PAD research .

Respiratory Disease Models Requiring Both Bronchodilation and Anti-Inflammation

Scientists investigating bronchial asthma or other respiratory conditions characterized by airway constriction and inflammation should consider Parogrelil as a unique pharmacological tool that combines both bronchodilating and anti-inflammatory activities in a single agent [1]. Parogrelil inhibits LTD₄- and histamine-induced contraction of isolated guinea pig tracheal strips with EC₅₀ values of 320 nM and 250 nM, respectively, while also suppressing ovalbumin-induced late asthmatic responses, airway hyperresponsiveness, and inflammatory cell accumulation in vivo [2]. This dual-action profile distinguishes Parogrelil from many PDE3 inhibitors that have been primarily characterized in cardiovascular contexts and may lack documented anti-inflammatory efficacy in respiratory tissues. Researchers exploring the intersection of PDE3 signaling with airway immunology can leverage Parogrelil to dissect cAMP-mediated regulation of both smooth muscle tone and immune cell trafficking in models of allergic asthma, COPD, or other inflammatory airway diseases .

Broad-Spectrum Antiplatelet Studies Requiring Agonist-Independent Inhibition

Investigators requiring robust, agonist-independent inhibition of platelet aggregation should select Parogrelil over P2Y₁₂ inhibitors (e.g., clopidogrel, prasugrel) or cyclooxygenase inhibitors (e.g., aspirin), which exhibit pathway-specific limitations [1]. Parogrelil inhibits human platelet aggregation induced by ADP, collagen, arachidonic acid, and the thromboxane A₂ mimetic U46619 with IC₅₀ values ranging from 11 to 67 nM, a potency advantage of 100- to 1000-fold over cilostazol in the same assays [2]. This broad-spectrum activity stems from PDE3 inhibition elevating cAMP, a central negative regulator of platelet activation that dampens multiple signaling cascades simultaneously. For studies where platelet activation may occur through redundant or unknown pathways—such as in thrombotic microenvironments, biomaterial-induced thrombosis, or genetic models with altered platelet reactivity—Parogrelil provides a reliable, high-potency tool to achieve comprehensive platelet inhibition without the agonist-specific blind spots inherent to receptor antagonists or enzyme inhibitors acting upstream of cAMP .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Parogrelil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.